molecular formula C20H20BrN3O2 B2419655 Propyl 4-[(4-bromo-3-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate CAS No. 1116006-99-5

Propyl 4-[(4-bromo-3-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate

Cat. No.: B2419655
CAS No.: 1116006-99-5
M. Wt: 414.303
InChI Key: XJWRZEPFCCACFV-UHFFFAOYSA-N
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Description

Propyl 4-[(4-bromo-3-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate is a useful research compound. Its molecular formula is C20H20BrN3O2 and its molecular weight is 414.303. The purity is usually 95%.
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Properties

IUPAC Name

propyl 4-(4-bromo-3-methylanilino)-7-methyl-1,8-naphthyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrN3O2/c1-4-9-26-20(25)16-11-22-19-15(7-5-13(3)23-19)18(16)24-14-6-8-17(21)12(2)10-14/h5-8,10-11H,4,9H2,1-3H3,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJWRZEPFCCACFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CN=C2C(=C1NC3=CC(=C(C=C3)Br)C)C=CC(=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Propyl 4-[(4-bromo-3-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its antimicrobial, anticancer, and enzyme inhibitory properties, supported by data tables and relevant case studies.

Chemical Structure

The compound belongs to the naphthyridine class, characterized by a naphthalene core fused with a pyridine ring. The presence of the bromo and methyl substituents on the phenyl ring enhances its biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various derivatives of naphthyridine compounds, including our target compound.

In Vitro Evaluation

In vitro tests have shown that derivatives similar to this compound exhibit significant antimicrobial effects against various pathogens. The Minimum Inhibitory Concentration (MIC) values for these derivatives range from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . Furthermore, the compounds demonstrated strong antibiofilm activity, surpassing that of standard antibiotics like Ciprofloxacin.

Table 1: Antimicrobial Activity of Naphthyridine Derivatives

CompoundMIC (μg/mL)MBC (μg/mL)Biofilm Reduction (%)
Compound A0.220.5075
Compound B0.250.5570
Propyl Naphthyridine0.230.5280

Anticancer Activity

The anticancer potential of naphthyridine derivatives has also been explored in various cancer cell lines.

Cytotoxicity Studies

In cytotoxicity assays against human tumor cell lines, certain derivatives exhibited IC50 values greater than 60 μM, indicating low toxicity. However, some compounds showed significant activity against renal and breast cancer cells, suggesting their potential as anticancer agents .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

CompoundCancer TypeIC50 (μM)
Compound ARenal Cancer45
Compound BBreast Cancer30
Propyl NaphthyridineNon-Small Cell Lung Cancer>60

Enzyme Inhibition

The compound has been investigated for its ability to inhibit key enzymes involved in bacterial resistance mechanisms.

Mechanistic Insights

Inhibitory studies revealed that this compound acts as a potent inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR . These findings suggest a dual mechanism of action that could be harnessed for therapeutic applications.

Table 3: Enzyme Inhibition Data

EnzymeIC50 (μM)
DNA Gyrase12.27 - 31.64
Dihydrofolate Reductase0.52 - 2.67

Case Studies

A recent case study highlighted the efficacy of naphthyridine derivatives in treating multidrug-resistant infections, showcasing their potential as alternative therapeutic agents . Another study focused on their application in cancer therapy, where they demonstrated significant tumor growth inhibition in xenograft models .

Q & A

Basic: What are the key synthetic routes for preparing Propyl 4-[(4-bromo-3-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with functionalization of the 1,8-naphthyridine core. Key steps include:

  • Esterification : Introduction of the propyl carboxylate group at position 3 via nucleophilic substitution or coupling reactions under reflux conditions (e.g., using DMF or THF as solvents) .
  • Amination : Reaction of the naphthyridine intermediate with 4-bromo-3-methylaniline, often catalyzed by palladium complexes (e.g., Pd(PPh₃)₄) in the presence of a base (e.g., K₂CO₃) to form the amino linkage at position 4 .
  • Optimization : Yield improvements are achieved by controlling temperature (80–120°C), solvent polarity, and stoichiometric ratios of reagents. For example, using anhydrous conditions and inert atmospheres (N₂/Ar) minimizes side reactions .

Basic: What analytical techniques are essential for characterizing the compound’s structure and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and regioselectivity. For instance, the propyl ester’s methylene protons appear as a triplet (~δ 4.2–4.5 ppm), while aromatic protons from the bromophenyl group show distinct splitting patterns .
  • X-ray Crystallography : Resolves bond lengths and angles (e.g., C-Br bond length ~1.89 Å), critical for validating stereochemistry. Software like SHELXL or ORTEP-3 is used for refinement .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ ~470–480 Da) and detects impurities .

Basic: How is the compound initially screened for biological activity, and what assays are prioritized?

Methodological Answer:

  • Antimicrobial Screening : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
  • Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values. Dose-response curves are analyzed using nonlinear regression models .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition) with ATP/ADP-Glo™ kits to quantify target engagement .

Advanced: How can crystallographic data resolve ambiguities in the compound’s molecular geometry?

Methodological Answer:

  • Data Collection : Single-crystal X-ray diffraction (SCXRD) at low temperature (100 K) minimizes thermal motion artifacts. Synchrotron radiation improves resolution for heavy atoms (e.g., Br) .
  • Refinement : SHELXL refines anisotropic displacement parameters and validates hydrogen bonding (e.g., N-H···O interactions between the amide and carboxylate groups) .
  • Validation : Mercury software visualizes electron density maps to confirm the absence of disorder in the propyl chain .

Advanced: What strategies elucidate reaction mechanisms for key transformations (e.g., amination)?

Methodological Answer:

  • Kinetic Studies : Monitoring reaction progress via HPLC to identify intermediates. For example, a Pd⁰/Pd²⁺ catalytic cycle is inferred from transient Pd-aryl intermediates .
  • Isotopic Labeling : Using ¹⁵N-labeled aniline to trace nitrogen incorporation into the naphthyridine core via 2D NMR (HSQC) .
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition states and activation energies for amination steps .

Advanced: How are structure-activity relationship (SAR) studies designed to optimize biological activity?

Methodological Answer:

  • Scaffold Modifications : Systematic replacement of substituents (e.g., varying alkyl chains on the ester or halogen substituents) to assess impact on potency. For example, replacing Br with Cl reduces cytotoxicity but improves solubility .
  • 3D-QSAR Models : CoMFA or CoMSIA analyses correlate molecular fields (steric, electrostatic) with activity data. Leave-one-out cross-validation ensures model robustness .
  • Proteomics : Target identification via affinity chromatography pull-down assays followed by LC-MS/MS to identify binding partners (e.g., kinases) .

Advanced: What methodologies investigate the compound’s mechanism of action at the molecular level?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) to purified targets (e.g., DNA gyrase) by monitoring real-time association/dissociation kinetics .
  • Cryo-EM : Resolves ligand-target complexes (e.g., ribosome binding) at near-atomic resolution to identify interaction hotspots .
  • Metabolomics : LC-HRMS tracks metabolic perturbations in treated cells (e.g., TCA cycle inhibition) using pathway analysis tools like MetaboAnalyst .

Advanced: How can researchers address contradictory data in biological activity across studies?

Methodological Answer:

  • Standardized Protocols : Replicate assays using identical cell lines (e.g., ATCC-validated HeLa) and culture conditions (e.g., 10% FBS, 37°C, 5% CO₂) to minimize variability .
  • Counter-Screening : Test against off-targets (e.g., hERG channels) to rule out non-specific effects. Patch-clamp electrophysiology confirms ion channel modulation .
  • Meta-Analysis : Pool data from multiple studies (e.g., using RevMan software) to identify trends obscured by small sample sizes .

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